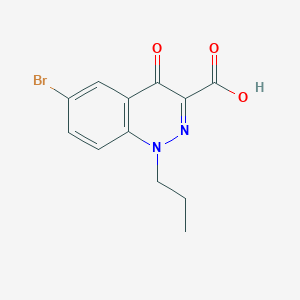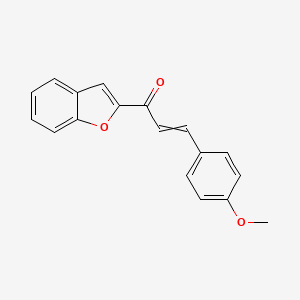methylsilane CAS No. 61517-90-6](/img/structure/B14585827.png)
[4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-yl](diethyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is an organosilicon compound characterized by the presence of both sulfonyl and silane functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane typically involves the reaction of a suitable precursor with diethylmethylsilane under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the precursor is reacted with diethylmethylsilane in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The silane group can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used as a building block for the synthesis of more complex organosilicon compounds.
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. The sulfonyl group can enhance the solubility and bioavailability of these molecules .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the sulfonyl group can impart anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is used in the production of advanced materials, such as silicone-based polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties .
作用機序
The mechanism of action of 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The silane group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to the formation of stable covalent bonds .
類似化合物との比較
Similar Compounds
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylethylsilane
- 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylphenylsilane
Uniqueness
Compared to similar compounds, 4-(Ethanesulfonyl)-3-methylbuta-1,3-dien-1-ylmethylsilane is unique due to its specific combination of sulfonyl and silane groups.
特性
CAS番号 |
61517-90-6 |
|---|---|
分子式 |
C12H24O2SSi |
分子量 |
260.47 g/mol |
IUPAC名 |
diethyl-(4-ethylsulfonyl-3-methylbuta-1,3-dienyl)-methylsilane |
InChI |
InChI=1S/C12H24O2SSi/c1-6-15(13,14)11-12(4)9-10-16(5,7-2)8-3/h9-11H,6-8H2,1-5H3 |
InChIキー |
HVCNMJAZGGUBCZ-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(CC)C=CC(=CS(=O)(=O)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


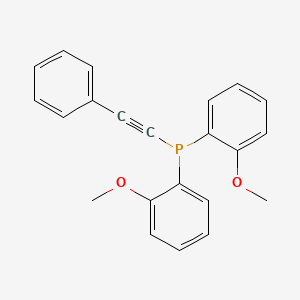
![4-[(Butan-2-yl)oxy]-2,6-dichloro-4-methylcyclohexa-2,5-dien-1-one](/img/structure/B14585757.png)
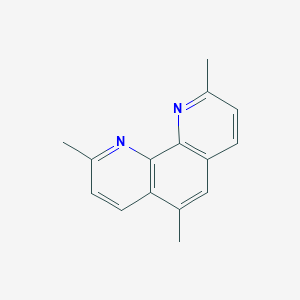
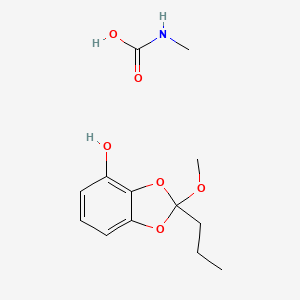
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
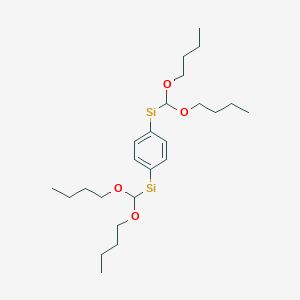
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)
